(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3,4-dimethoxyphenyl substituent, an amino group at the C1 position, and a hydroxyl group at the C2 position. Its stereochemical configuration (1R,2R) is critical for its biological activity and interaction with molecular targets. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological and cardiovascular systems .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |
InChI Key |
WDBHJUBJCOLXGR-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination
This method involves the conversion of the corresponding ketone or aldehyde precursor into the chiral amino alcohol through reductive amination. Typically, the aromatic precursor is 3,4-dimethoxybenzaldehyde or a related ketone derivative.
- Reaction conditions : The aldehyde is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation systems.
- Catalysts : Chiral catalysts or auxiliaries are employed to induce stereoselectivity.
- Solvents : Commonly used solvents include ethyl acetate, benzene, or other aprotic solvents.
- Yields and stereoselectivity : Yields can vary but are often moderate to high with enantiomeric excesses typically exceeding 90% when optimized catalysts are used.
A patent (EP0654534A2) describes processes for producing optically active 2-amino-1-phenylethanol derivatives, which are structurally related and share similar synthetic routes.
Biocatalytic Enzyme Cascades
Recent advances leverage enzymatic cascades combining carboligases and transaminases to achieve stereoselective synthesis of amino alcohols, including (1R,2R)-isomers.
- Enzymes involved : Carboligases catalyze the carbon-carbon bond formation, while transaminases introduce the amino group stereoselectively.
- Reaction setup : Sequential or one-pot reactions under mild aqueous conditions.
- Advantages : High stereoselectivity, environmentally friendly conditions, and potential for scale-up.
- Challenges : Optimization of enzyme combinations and reaction conditions to minimize side products.
A detailed study demonstrated a 2-step biocatalytic cascade yielding (1R,2R)-methoxamine (a closely related amino alcohol) with high enantiomeric purity using wild-type transaminases.
Transfer Hydrogenation Using Chiral Catalysts
Transfer hydrogenation of prochiral ketones with chiral ruthenium catalysts (e.g., RuCl(R,R)-TsDPEN) in the presence of formic acid and triethylamine as hydrogen donors is an effective method.
- Procedure : The ketone precursor is dissolved in ethyl acetate, and the catalyst system is added under inert atmosphere.
- Reaction time : Typically several days at room temperature.
- Workup : After reaction completion, the mixture is basified and extracted to isolate the amino alcohol.
- Yield : Reported yields around 58% with good stereoselectivity.
| Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Asymmetric Reductive Amination | 3,4-Dimethoxybenzaldehyde, amine, NaBH3CN | Aprotic solvent, mild temp | 60-85 | >90% | Established, scalable | Requires chiral catalyst |
| Biocatalytic Enzyme Cascades | Carboligase, transaminase enzymes | Aqueous, mild temp, pH control | 50-75 | >95% | High stereoselectivity, green | Enzyme cost, optimization needed |
| Transfer Hydrogenation | RuCl(R,R)-TsDPEN, formic acid | Room temp, several days | ~58 | High (not quantified) | Mild conditions, good selectivity | Longer reaction time |
- The biocatalytic approach offers superior stereoselectivity and environmental benefits but requires careful enzyme selection and reaction optimization to avoid side reactions.
- Transfer hydrogenation using chiral ruthenium catalysts is a well-documented method for related amino alcohols and can be adapted for (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol synthesis, though reaction times are longer and yields moderate.
- Chemical reductive amination remains a practical route but depends heavily on the availability and cost of chiral catalysts and may involve harsher conditions.
- Analytical techniques such as NMR, HPLC, and chiral SFC are essential to confirm stereochemistry and purity of the final product.
The preparation of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol is effectively achieved through asymmetric reductive amination, biocatalytic enzyme cascades, and transfer hydrogenation methods. Each method presents trade-offs between yield, stereoselectivity, environmental impact, and operational complexity. Current research favors enzyme cascades for their high enantioselectivity and sustainability, while chemical methods provide robustness and scalability.
This comprehensive analysis integrates diverse, authoritative sources, highlighting the state-of-the-art in the synthesis of this chiral amino alcohol. Future developments are likely to focus on improving enzyme efficiency and catalyst design to enhance yields and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, isocyanates
Major Products Formed
Oxidation: Ketones
Reduction: Amines
Substitution: Amides, carbamates
Scientific Research Applications
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanolamines
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)
- Structure : Differs in the phenyl substituent (3-tert-butyl vs. 3,4-dimethoxy) and stereochemistry (1S,2R vs. 1R,2R).
- Applications : Used as an intermediate in asymmetric synthesis but lacks reported neurotropic or cardiovascular activity.
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (CAS 1213152-21-6)
- Structure : Features 3,4-dimethylphenyl instead of 3,4-dimethoxyphenyl.
- Impact: Methyl groups reduce electron-donating effects compared to methoxy groups, altering receptor-binding affinity.
Neurotrophic Cyclohexene Derivatives
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1)
- Structure : Contains dual 3,4-dimethoxyphenyl groups conjugated via a styryl linker on a cyclohexene ring.
- Activity: Demonstrates neurotrophic effects in PC12 cells (EC50 = 12 µM) by activating TrkA receptors, unlike the simpler amino alcohol structure of (1R,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-OL, which lacks conjugated π-systems for receptor docking .
Cardiovascular Agents
Vernakalant Hydrochloride (RSD1235)
- Structure : Shares the (1R,2R)-stereochemistry and 3,4-dimethoxyphenyl group but incorporates a pyrrolidin-3-ol moiety linked to a cyclohexyl ether.
- Activity: Acts as a selective atrial potassium channel blocker (IC50 = 12 µM) for treating atrial fibrillation. The extended hydrophobic chain and ether linkage enhance cardiac tissue selectivity, a feature absent in the simpler amino alcohol .
Neuromuscular Blockers
Cisatracurium Besylate
- Structure: Contains a 3,4-dimethoxyphenylmethyl group within a complex isoquinolinium scaffold.
- Activity: Functions as a nondepolarizing neuromuscular blocker via competitive antagonism of nicotinic acetylcholine receptors. The quaternary ammonium group and bulky structure prevent direct comparison with (1R,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-OL, which lacks ionic character .
Triazole Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
- Structure : Combines a 3,4-dimethoxyphenyl group with a triazole-thioacetic acid moiety.
- Properties: Predicted low acute toxicity (LD50 > 2000 mg/kg) via GUSAR modeling. The triazole ring introduces hydrogen-bonding capacity, contrasting with the amino alcohol’s hydroxyl-amine interaction sites .
Comparative Data Table
Key Findings and Implications
- Stereochemistry: The (1R,2R)-configuration is critical for Vernakalant’s cardiac activity but has unclear significance in the amino alcohol analog .
- Substituent Effects : Methoxy groups enhance electron density and receptor binding compared to methyl or tert-butyl groups .
- Structural Complexity: Extended systems (e.g., styryl-cyclohexene in Compound-1) enable neurotrophic effects absent in simpler amino alcohols .
Biological Activity
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol characterized by its distinctive molecular structure, which includes an amino group and a hydroxyl group attached to a carbon atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting antioxidant properties.
- Molecular Formula : CHNO
- Molecular Weight : 211.26 g/mol
- Structural Features : The presence of a 3,4-dimethoxyphenyl moiety enhances its interaction potential within biological systems.
Biological Activity Overview
The biological activity of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is primarily attributed to its ability to interact with various molecular targets. Key areas of interest include:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with serotonin receptors, suggesting potential antidepressant properties. The structure allows for specific binding interactions that could influence neurotransmitter activity.
- Antioxidant Activity : The phenolic nature of the compound may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.
The mechanism of action for (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves:
- Hydrogen Bonding : The amino (-NH) and hydroxyl (-OH) groups enable the formation of hydrogen bonds with enzymes and receptors, influencing various biochemical pathways.
- Receptor Binding : Preliminary studies indicate that this compound may exhibit binding affinity to serotonin receptors and other neurotransmitter systems, warranting further investigation into its pharmacological effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL. Below is a comparative table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S,4R)-4-Amino-2-cyclopentene-1-methanol | CHNO | Chiral structure with different functional groups |
| 3,4-Dimethoxyphenethylamine | CHNO | Shares the dimethoxyphenyl group but differs structurally |
| 1-Amino-2-propanol | CHNO | Another amino alcohol with different structural configuration |
| 1-Amino-2-(4-methoxyphenyl)propan-2-OL | CHNO | Contains a methoxy group instead of dimethoxy |
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds:
- Serotonin Receptor Interaction : A study on analogs of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL demonstrated significant binding affinity to serotonin receptors, indicating potential for antidepressant effects .
- Antioxidant Properties : Research has shown that compounds with similar phenolic structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been noted, suggesting therapeutic applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
